![molecular formula C12H15ClN4O B13478335 1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, a pyrazole ring, and a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 3-(aminomethyl)phenylboronic acid with N-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a ligand in protein and enzyme studies.
Medicine: Potential therapeutic agent in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminomethyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The carboxamide group facilitates interactions with hydrogen bond donors and acceptors, influencing the compound’s overall efficacy .
類似化合物との比較
Similar Compounds
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423): A potent inhibitor of blood coagulation factor Xa.
N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide hydrochloride: Another compound with similar structural features and applications.
Uniqueness
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C12H15ClN4O |
|---|---|
分子量 |
266.73 g/mol |
IUPAC名 |
1-[3-(aminomethyl)phenyl]-N-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c1-14-12(17)11-5-6-16(15-11)10-4-2-3-9(7-10)8-13;/h2-7H,8,13H2,1H3,(H,14,17);1H |
InChIキー |
BFFFRJVXLQNMQR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NN(C=C1)C2=CC=CC(=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



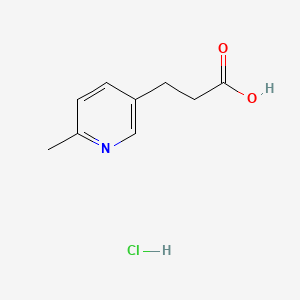
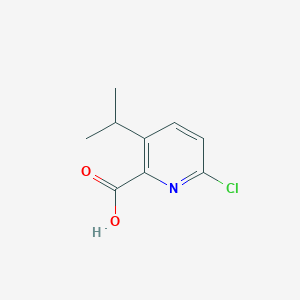



![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
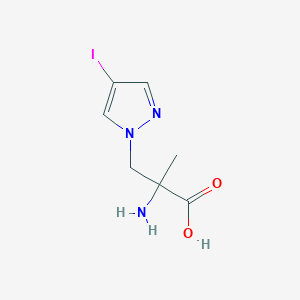
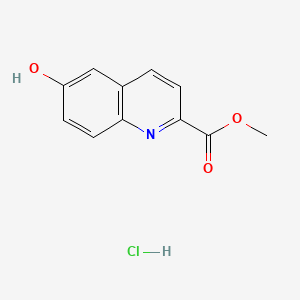
![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
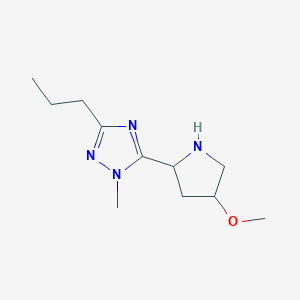
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)

